molecular formula C23H20N2O3 B3558684 2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B3558684
M. Wt: 372.4 g/mol
InChI Key: PULFKHZBWHYLKI-UHFFFAOYSA-N
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Description

Benzamide derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are often used as building blocks in the synthesis of more complex molecules . Benzoxazoles, on the other hand, are heterocyclic compounds that are also widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The benzoxazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecule likely contains a benzamide group (a benzene ring attached to a CONH2 group), a methoxy group (OCH3), and a benzoxazole group (a benzene ring fused to an oxazole ring). The exact structure would depend on the positions of these groups on the benzene rings .


Chemical Reactions Analysis

Benzamide and benzoxazole derivatives can undergo a variety of chemical reactions. For example, the amide group in benzamides can react with amines or alcohols to form substituted amides or esters, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, benzamide and benzoxazole derivatives are solid at room temperature . They may be soluble in common organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzamide and benzoxazole derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives. Given the wide range of activities exhibited by benzamide and benzoxazole derivatives, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-14-11-12-21-19(13-14)25-23(28-21)16-8-6-9-18(15(16)2)24-22(26)17-7-4-5-10-20(17)27-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULFKHZBWHYLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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